molecular formula C11H16FN2O6P B12780415 Thymidine, 3'-deoxy-3'-fluoro-, 5'-(hydrogen methylphosphonate) CAS No. 139459-43-1

Thymidine, 3'-deoxy-3'-fluoro-, 5'-(hydrogen methylphosphonate)

Cat. No.: B12780415
CAS No.: 139459-43-1
M. Wt: 322.23 g/mol
InChI Key: ZDXSFTCMMYNLEF-DJLDLDEBSA-N
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Description

Thymidine, 3’-deoxy-3’-fluoro-, 5’-(hydrogen methylphosphonate) is a modified nucleoside analog. This compound is structurally similar to thymidine, a nucleoside component of DNA, but with specific modifications: a fluorine atom replaces the hydroxyl group at the 3’ position, and a hydrogen methylphosphonate group is attached at the 5’ position. These modifications can significantly alter the compound’s chemical properties and biological activity, making it useful in various scientific and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thymidine, 3’-deoxy-3’-fluoro-, 5’-(hydrogen methylphosphonate) typically involves multiple steps. One common method starts with thymidine as the base molecule. The hydroxyl group at the 3’ position is replaced with a fluorine atom through a nucleophilic substitution reaction. This step often uses reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents under controlled conditions .

The introduction of the hydrogen methylphosphonate group at the 5’ position can be achieved through a phosphonylation reaction. This involves reacting the 5’-hydroxyl group of the fluorinated thymidine with a methylphosphonic dichloride in the presence of a base such as triethylamine. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis modules. These modules can precisely control reaction conditions such as temperature, pressure, and reagent concentrations, ensuring consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Thymidine, 3’-deoxy-3’-fluoro-, 5’-(hydrogen methylphosphonate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although the fluorine and methylphosphonate groups provide some resistance to oxidation.

    Reduction: Reduction reactions are less common due to the stability of the fluorine and phosphonate groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 3’ position where the fluorine atom can be replaced under certain conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Substitution: Nucleophiles such as thiols or amines can replace the fluorine atom in the presence of a suitable catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a variety of oxidized derivatives, while substitution reactions can produce a range of substituted nucleosides .

Scientific Research Applications

Thymidine, 3’-deoxy-3’-fluoro-, 5’-(hydrogen methylphosphonate) has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily by incorporating into DNA during replication. The fluorine atom at the 3’ position prevents further elongation of the DNA strand, effectively halting DNA synthesis. This mechanism is particularly useful in targeting rapidly dividing cells, such as cancer cells .

Comparison with Similar Compounds

Similar Compounds

    3’-Deoxy-3’-fluorothymidine (FLT): Similar in structure but lacks the hydrogen methylphosphonate group.

    Azidothymidine (AZT): Another thymidine analog used as an antiretroviral drug.

Uniqueness

Thymidine, 3’-deoxy-3’-fluoro-, 5’-(hydrogen methylphosphonate) is unique due to its dual modifications. The fluorine atom enhances its stability and resistance to enzymatic degradation, while the hydrogen methylphosphonate group provides additional chemical versatility. These features make it a valuable tool in both research and clinical settings .

Properties

CAS No.

139459-43-1

Molecular Formula

C11H16FN2O6P

Molecular Weight

322.23 g/mol

IUPAC Name

[(2R,3S,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-methylphosphinic acid

InChI

InChI=1S/C11H16FN2O6P/c1-6-4-14(11(16)13-10(6)15)9-3-7(12)8(20-9)5-19-21(2,17)18/h4,7-9H,3,5H2,1-2H3,(H,17,18)(H,13,15,16)/t7-,8+,9+/m0/s1

InChI Key

ZDXSFTCMMYNLEF-DJLDLDEBSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(C)O)F

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(C)O)F

Origin of Product

United States

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